N-(4-Nitrobenzoyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzoyl)-beta-alanine is an organic compound with the molecular formula O2NC6H4CONHCH2CH2CO2H It is a derivative of beta-alanine, where the amino group is substituted with a 4-nitrobenzoyl group
Scientific Research Applications
N-(4-Nitrobenzoyl)-beta-alanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
“N-(4-Nitrobenzoyl)-beta-alanine” is used for R&D purposes and is not intended for medicinal or household use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .
Mechanism of Action
Target of Action
N-(4-Nitrobenzoyl)-beta-alanine primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets through a time-dependent irreversible inactivation . This interaction is facilitated if the peptidyl residue of the compound can be recognized by the enzyme as a substrate .
Biochemical Pathways
For instance, it may affect the digestion process, immune response, and cell signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on serine proteases . By inhibiting these enzymes, the compound can potentially influence various biological processes where these enzymes play a role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used for crystallization can affect the recognition of the compound by its target enzymes . Moreover, the temperature at which samples for crystallization are prepared can influence the efficiency of racemic resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzoyl)-beta-alanine typically involves the reaction of beta-alanine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzoyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrobenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminobenzoyl-beta-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Beta-alanine and 4-nitrobenzoic acid.
Comparison with Similar Compounds
N-(4-Nitrobenzoyl)-beta-alanine can be compared with other similar compounds, such as:
4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the beta-alanine moiety.
Beta-alanine: Lacks the nitrobenzoyl group and has different chemical properties.
4-Aminobenzoyl-beta-alanine: A reduced form of this compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its combination of the nitrobenzoyl group and beta-alanine, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLZWITKYGYDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343673 |
Source
|
Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59642-21-6 |
Source
|
Record name | N-(4-Nitrobenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.